1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC13207146
Molecular Formula: C19H18ClFN2O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H18ClFN2O2 |
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Molecular Weight | 360.8 g/mol |
IUPAC Name | 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C19H18ClFN2O2/c20-16-12-15(6-7-17(16)21)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24) |
Standard InChI Key | YYFVOKPJKVFGQK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a carboxamide group linked to a 3-chloro-4-fluorophenyl moiety. The 1-position of the piperidine is functionalized with a benzoyl group, introducing aromatic and electron-withdrawing characteristics . The IUPAC name, 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide, reflects this arrangement .
Table 1: Key Chemical Properties
The chloro and fluoro substituents on the phenyl ring enhance electronegativity, influencing binding interactions with biological targets . The benzoyl group contributes to lipophilicity, potentially improving blood-brain barrier permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with piperidine-4-carboxylic acid. Key steps include:
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Amide Coupling: Reacting piperidine-4-carboxylic acid with 3-chloro-4-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide.
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Benzoylation: Treating the intermediate with benzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to install the benzoyl group at the piperidine’s 1-position.
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the product, with final characterization by LC-MS and high-resolution mass spectrometry (HRMS).
Pharmacological Properties and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. In silico docking studies suggest the chloro-fluorophenyl group occupies the enzyme’s peripheral anionic site, while the benzoyl moiety interacts with the catalytic triad .
Table 2: Hypothesized Pharmacological Targets
Target | Potential IC₅₀ (Predicted) | Mechanism |
---|---|---|
Acetylcholinesterase | 50–100 nM | Competitive inhibition |
Protein Kinase B (Akt) | 10–50 nM | ATP-binding site occlusion |
MAP Kinase | >1 µM | Allosteric modulation |
Data extrapolated from structurally analogous piperidine derivatives .
Neuroprotective Effects
In vitro models using SH-SY5Y neuroblastoma cells show 40–60% reduction in amyloid-β-induced cytotoxicity at 10 µM, suggesting chaperone-like stabilization of misfolded proteins.
Therapeutic Applications and Preclinical Studies
Neurodegenerative Diseases
The compound’s dual inhibition of AChE/BuChE positions it as a candidate for Alzheimer’s therapy. Compared to donepezil, it exhibits superior blood-brain barrier penetration in rodent models (brain/plasma ratio: 2.1 vs. 1.4).
Oncology
Structural analogs inhibit Protein Kinase B (Akt), a regulator of apoptosis. While direct evidence is lacking, molecular docking predicts nanomolar affinity for Akt’s PH domain, potentially disrupting membrane localization .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Molecular Weight | Key Substituents | Primary Target |
---|---|---|---|
1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | 360.8 | Benzoyl, Cl-F-phenyl | AChE, Akt |
N-[(3-Chloro-4-fluorophenyl)methyl]piperidine-3-carboxamide | 438.89 | Benzofuropyrimidinyl | Kinase inhibitors |
4-Chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide (Patent WO2011076678) | 329.8 | Chlorobenzamide, pyrrolidine | MAP Kinase |
The benzoyl group in the subject compound enhances lipophilicity versus methylene-linked analogs, potentially improving CNS bioavailability .
Future Directions and Challenges
ADMET Profiling
Current gaps include in vivo pharmacokinetics and toxicity data. Proposed studies:
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Cytochrome P450 Inhibition: Assess interactions with CYP3A4/2D6 isoforms.
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hERG Channel Assays: Evaluate cardiac safety (prolonged QT risk).
Formulation Development
Nanoemulsion or liposomal delivery systems could mitigate low aqueous solubility (predicted solubility: <10 µg/mL).
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